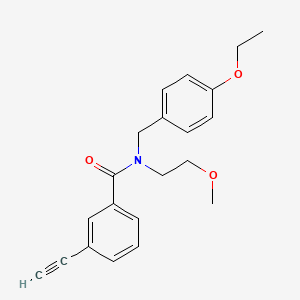
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of hematologic malignancies.
作用机制
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide works by inhibiting the activity of a protein called Bruton’s tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells. By inhibiting BTK, N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide has been shown to have a favorable safety profile in preclinical studies. It has low toxicity and does not cause significant side effects in normal cells. In addition, N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide has been shown to have good pharmacokinetic properties, meaning that it is absorbed well by the body and can be administered orally.
实验室实验的优点和局限性
One advantage of using N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide in lab experiments is its selectivity for cancer cells. This allows researchers to study the effects of BTK inhibition specifically on cancer cells, without affecting normal cells. One limitation of using N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide is that it is still in clinical trials, and its efficacy and safety in humans are not yet fully established.
未来方向
There are several potential future directions for the use of N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide in cancer treatment. One direction is the development of combination therapies that include N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide and other cancer drugs, which may enhance its efficacy. Another direction is the exploration of N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide in other types of cancer, such as solid tumors. Finally, further studies are needed to fully understand the mechanisms of action of N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide and its potential as a cancer treatment.
合成方法
The synthesis of N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide involves a series of chemical reactions that start with the reaction of 4-ethoxybenzyl chloride with 2-methoxyethylamine to form N-(4-ethoxybenzyl)-2-methoxyethylamine. This intermediate is then reacted with 3-ethynylbenzoic acid to form the final product, N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide.
科学研究应用
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively inhibit the growth of cancer cells while sparing normal cells. In preclinical studies, N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide has shown efficacy against various types of cancer, including lymphoma, leukemia, and multiple myeloma.
属性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-ethynyl-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-17-7-6-8-19(15-17)21(23)22(13-14-24-3)16-18-9-11-20(12-10-18)25-5-2/h1,6-12,15H,5,13-14,16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINOWHVSJPTMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCOC)C(=O)C2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-ethoxy-3-methylphenyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide](/img/structure/B5905042.png)
![N',N'''-[1,3-phenylenebis(methylene)]bis(N-cyclohexylurea)](/img/structure/B5905050.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5905055.png)
![2,6-dimethyl-4-{[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenyl acetate](/img/structure/B5905059.png)

![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5905079.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B5905090.png)
![1-allyl-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5905094.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}benzoic acid](/img/structure/B5905100.png)
![2-[4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B5905105.png)
![2-[(2-chlorobenzyl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B5905114.png)
![2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol](/img/structure/B5905130.png)
![1-[2-(3-methylphenyl)pyrimidin-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5905140.png)